molecular formula C11H11F2N3 B10905975 4-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]aniline

4-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]aniline

Cat. No.: B10905975
M. Wt: 223.22 g/mol
InChI Key: AJPZBRNIKFVGDH-UHFFFAOYSA-N
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Description

4-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]aniline is an organic compound with the molecular formula C11H11F2N3. This compound features a pyrazole ring substituted with difluoromethyl and methyl groups, and an aniline moiety. It is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]aniline typically involves the reaction of 3-(difluoromethyl)-1-methyl-1H-pyrazole with aniline under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or copper, can also enhance the efficiency of the synthesis process. Additionally, purification steps like recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Formation of difluoromethyl-pyrazole carboxylic acids.

    Reduction: Formation of difluoromethyl-pyrazole amines.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

4-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antifungal and anticancer activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism by which 4-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]aniline exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards its targets, contributing to its potency.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]aniline is unique due to the presence of both the difluoromethyl-pyrazole and aniline moieties, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C11H11F2N3

Molecular Weight

223.22 g/mol

IUPAC Name

4-[3-(difluoromethyl)-4-methylpyrazol-1-yl]aniline

InChI

InChI=1S/C11H11F2N3/c1-7-6-16(15-10(7)11(12)13)9-4-2-8(14)3-5-9/h2-6,11H,14H2,1H3

InChI Key

AJPZBRNIKFVGDH-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1C(F)F)C2=CC=C(C=C2)N

Origin of Product

United States

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